molecular formula C7H3BrClFO B1413352 2-Bromo-3-chloro-5-fluorobenzaldehyde CAS No. 1805210-20-1

2-Bromo-3-chloro-5-fluorobenzaldehyde

Cat. No.: B1413352
CAS No.: 1805210-20-1
M. Wt: 237.45 g/mol
InChI Key: CULZZNRTLGUSCH-UHFFFAOYSA-N
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Description

2-Bromo-3-chloro-5-fluorobenzaldehyde is an aromatic aldehyde with the molecular formula C7H3BrClFO. It is a crystalline solid that appears white in color . This compound is of interest due to its unique combination of bromine, chlorine, and fluorine substituents on the benzaldehyde ring, which imparts distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-3-chloro-5-fluorobenzaldehyde can be synthesized through various methods. One common approach involves the bromination of 3-chloro-5-fluorobenzaldehyde using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst . The reaction typically occurs under mild conditions, such as room temperature, and in an inert solvent like dichloromethane.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with stringent control over reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-chloro-5-fluorobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Bromo-3-chloro-5-fluorobenzaldehyde is utilized in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: In the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Medicine: As an intermediate in the synthesis of potential therapeutic agents.

    Industry: In the production of agrochemicals, dyes, and materials science.

Mechanism of Action

The mechanism of action of 2-Bromo-3-chloro-5-fluorobenzaldehyde involves its reactivity with nucleophiles and electrophiles due to the presence of electron-withdrawing substituents (bromine, chlorine, and fluorine) on the benzaldehyde ring. These substituents enhance the electrophilicity of the aldehyde group, making it more susceptible to nucleophilic attack. The compound can also participate in redox reactions, where the aldehyde group undergoes oxidation or reduction .

Comparison with Similar Compounds

  • 2-Bromo-5-chloro-3-fluorobenzaldehyde
  • 2-Bromo-4-chloro-5-fluorobenzaldehyde
  • 2-Bromo-5-fluorobenzaldehyde
  • 3-Bromo-5-fluorobenzaldehyde

Comparison: 2-Bromo-3-chloro-5-fluorobenzaldehyde is unique due to the specific positioning of the bromine, chlorine, and fluorine atoms on the benzaldehyde ring. This arrangement influences its reactivity and chemical properties, making it distinct from other similar compounds.

Properties

IUPAC Name

2-bromo-3-chloro-5-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClFO/c8-7-4(3-11)1-5(10)2-6(7)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CULZZNRTLGUSCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C=O)Br)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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